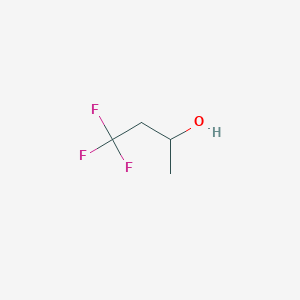

4,4,4-Trifluorobutan-2-ol

Descripción general

Descripción

4,4,4-Trifluorobutan-2-ol is an organic compound with the molecular formula C4H7F3O. It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanol chain. This compound is known for its unique physical and chemical properties, making it valuable in various research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4,4-Trifluorobutan-2-ol involves the use of 2-bromoethanol as a starting material. The process includes protecting the alcoholic hydroxyl group with 3,4-dihydro pyrans, preparing a Grignard reagent, and coupling it with 2,2,2-trifluoro ethyl methanesulfonates. The final product is obtained through a deprotection reaction .

Another method involves the substitution reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate under basic catalysis, followed by decarboxylation to obtain 4,4,4-trifluoro ethyl butyrate. This intermediate is then reduced to yield this compound .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. These methods are favored due to their high yield, cost-effectiveness, and the availability of raw materials .

Análisis De Reacciones Químicas

Types of Reactions: 4,4,4-Trifluorobutan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobutanal, while reduction can produce trifluorobutane .

Aplicaciones Científicas De Investigación

Organic Synthesis

Trifluoromethylation Reactions:

4,4,4-Trifluorobutan-2-ol is used as a precursor in the synthesis of trifluoromethylated compounds. For instance, it can be converted into more complex molecules through nucleophilic substitution reactions. A recent study demonstrated its utility in synthesizing benzoxazines and oxazolines via photocatalytic trifluoromethylation methods, achieving yields of up to 78% .

Case Study: Synthesis of Benzoxazines

- Objective: To synthesize 2-(2-(benzylamino)phenyl)-4,4,4-trifluorobutan-2-ol.

- Method: Utilizing electrochemical strategies for trifluoromethylation.

- Outcome: A yield of 78% was achieved, showcasing the compound's effectiveness as a building block in organic synthesis.

Pharmaceutical Applications

Drug Development:

The incorporation of trifluoromethyl groups into drug molecules can significantly enhance their biological activity. Compounds containing the trifluorobutan-2-ol moiety have shown improved solubility and metabolic stability, which are critical factors in drug design. For example, trifluoromethylated derivatives have been reported to exhibit potent anti-HIV activity .

Case Study: Anti-HIV Activity

- Compound: Trifluoromethyl benzoxazine derivatives.

- Activity: Demonstrated significant anti-HIV properties.

- Implication: Highlights the potential for developing new antiviral therapies using this compound as a scaffold.

Material Science

Fluorinated Polymers:

The unique properties of this compound make it suitable for the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability. Research indicates that incorporating trifluoroalcohols into polymer matrices can enhance their performance in harsh environments.

Case Study: Synthesis of Fluorinated Polymers

- Objective: To develop polymers with enhanced thermal stability.

- Method: Incorporating this compound into polymer formulations.

- Outcome: Resulting materials exhibited superior chemical resistance compared to non-fluorinated counterparts.

Summary Table of Applications

| Application Area | Specific Use Case | Outcome |

|---|---|---|

| Organic Synthesis | Synthesis of benzoxazines | Yield of 78% achieved |

| Pharmaceuticals | Development of anti-HIV compounds | Significant biological activity observed |

| Material Science | Creation of fluorinated polymers | Enhanced chemical resistance and stability |

Mecanismo De Acción

The mechanism of action of 4,4,4-Trifluorobutan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with biological membranes and proteins more effectively. This compound can modulate enzyme activity and influence metabolic pathways, making it valuable in biochemical research .

Comparación Con Compuestos Similares

- 4,4,4-Trifluorobutan-1-ol

- 4,4,4-Trifluorobutanal

- 4,4,4-Trifluorobutyric acid

Comparison: Compared to its analogs, 4,4,4-Trifluorobutan-2-ol is unique due to its secondary alcohol structure, which imparts different reactivity and physical properties. For instance, 4,4,4-Trifluorobutan-1-ol, a primary alcohol, exhibits different oxidation and reduction behavior. Similarly, 4,4,4-Trifluorobutanal and 4,4,4-Trifluorobutyric acid have distinct functional groups, leading to varied applications and reactivity .

Actividad Biológica

4,4,4-Trifluorobutan-2-ol (also known as this compound) is a fluorinated alcohol that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique chemical structure, characterized by the presence of three fluorine atoms, imparts distinctive properties that enhance its biological activity. This article explores the biological activity of this compound, including its synthesis, applications in drug development, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 128.093 g/mol. The compound exhibits a boiling point of approximately 96–98 °C and a flash point of 54 °C. Its structure allows for enhanced metabolic stability and bioactivity compared to non-fluorinated analogs due to the high electronegativity of fluorine atoms .

Synthesis

Various synthetic methods have been developed for producing this compound. One notable method involves the reduction of 4,4,4-trifluoroacetic acid ethyl ester using sodium borohydride under specific catalytic conditions . The synthesis pathway includes:

- Substitution Reaction : Diethyl malonate reacts with 2,2,2-trifluoroethyl p-toluenesulfonate.

- Decarboxylation : The product undergoes decarboxylation to yield 4,4,4-trifluoroacetic acid ethyl ester.

- Reduction : The final step involves reducing the ester to produce this compound.

Biological Activity

The biological activity of this compound is primarily attributed to its role as a bioisostere in drug design. Its trifluoromethyl group enhances lipophilicity and metabolic stability while maintaining the functional characteristics of hydroxyl groups found in many biologically active compounds.

Case Studies and Applications

-

Drug Development : Research has shown that derivatives of this compound can significantly improve the efficacy and selectivity of various drugs. For example:

- Anti-HIV Activity : Compounds containing trifluoromethyl groups have been reported to exhibit potent anti-HIV activity due to improved binding selectivity and metabolic stability .

- Pain Management : Trifluorinated compounds similar to this compound are being explored as potential analgesics due to their ability to interact effectively with biological targets involved in pain signaling pathways .

- Asymmetric Synthesis : The compound has been utilized in asymmetric synthesis processes for producing enantiomerically pure derivatives that serve as building blocks for pharmaceuticals . This application highlights its significance in developing tailored therapeutic agents.

Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

4,4,4-trifluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c1-3(8)2-4(5,6)7/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYWEUWEIXJBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871477 | |

| Record name | 4,4,4-Trifluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101054-93-7 | |

| Record name | 4,4,4-Trifluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.